molecular formula C25H20ClFN2O4S B2866919 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866808-82-4

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2866919
CAS No.: 866808-82-4
M. Wt: 498.95
InChI Key: SNZMEDJOZDCJBI-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a 4-fluorobenzenesulfonyl group at position 3, a chlorine atom at position 6, and an acetamide moiety linked to a 2,4-dimethylphenyl group. The 4-fluorobenzenesulfonyl group may enhance metabolic stability and target binding due to its electron-withdrawing nature, while the 2,4-dimethylphenyl acetamide could influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-15-3-9-21(16(2)11-15)28-24(30)14-29-13-23(25(31)20-12-17(26)4-10-22(20)29)34(32,33)19-7-5-18(27)6-8-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZMEDJOZDCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the chloro and fluorophenyl groups: These groups are usually introduced through electrophilic aromatic substitution reactions.

    Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline Cores

Compound A: 2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxoquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide (CAS: 866590-95-6)

  • Key Differences :
    • Position 6 Substituent : Ethyl group (Compound A) vs. chlorine (Target Compound).
    • Sulfonyl Group : Benzenesulfonyl (Compound A) vs. 4-fluorobenzenesulfonyl (Target).
    • Acetamide Substituent : 4-Chlorophenyl (Compound A) vs. 2,4-dimethylphenyl (Target).
  • Hypothetical Effects: The chlorine at position 6 in the target compound may enhance electrophilic interactions compared to the ethyl group in Compound A. The 4-fluorobenzenesulfonyl group in the target likely increases polarity and metabolic stability relative to the non-fluorinated benzenesulfonyl in Compound A .

Compound B: 4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)

  • Key Differences :
    • Core Modifications : Additional cyclopropyl and carboxylate groups (Compound B) vs. simpler acetamide linkage (Target).
    • Substituent Complexity : Compound B has a sulfonamidoethyl-benzyl chain, which may confer steric bulk and reduce membrane permeability compared to the target’s 2,4-dimethylphenyl acetamide.
  • Hypothetical Effects :
    • The carboxylate group in Compound B could enhance water solubility but reduce blood-brain barrier penetration relative to the target compound .

Non-Quinoline Analogues with Acetamide Moieties

Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Key Differences: Core Structure: Pyrazolone (Compound C) vs. quinoline (Target). Substituents: Dichlorophenyl and phenyl groups (Compound C) vs. fluorobenzenesulfonyl and dimethylphenyl (Target).
  • Research Findings: Compound C exhibits intermolecular N–H⋯O hydrogen bonding, forming R₂²(10) dimeric motifs . Similar interactions in the target compound could influence crystallinity and solubility. The pyrazolone core in Compound C may target different biological pathways (e.g., cyclooxygenase inhibition) compared to the quinoline-based target, which is more likely to interact with DNA or enzymes like topoisomerases .

Comparative Data Table

Property Target Compound Compound A Compound C
Core Structure Quinoline Quinoline Pyrazolone
Position 6 Substituent Chlorine Ethyl N/A
Sulfonyl Group 4-Fluorobenzenesulfonyl Benzenesulfonyl N/A
Acetamide Substituent 2,4-Dimethylphenyl 4-Chlorophenyl 1,5-Dimethyl-3-oxo-2-phenyl-pyrazolyl
Hypothetical LogP ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.9 (lower lipophilicity)
Potential Applications Antimicrobial, kinase inhibition Antimicrobial, enzyme inhibition Anti-inflammatory, ligand coordination

Research Findings and Implications

  • Bioactivity Predictions : The chlorine and fluorine substituents in the target compound are likely to enhance electrophilic reactivity, making it a stronger candidate for targeting electron-rich biological sites (e.g., DNA or enzyme active sites) compared to Compound A or C .
  • Synthetic Challenges : The presence of multiple halogen and sulfonyl groups may complicate synthesis, requiring optimized coupling strategies to avoid side reactions .

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